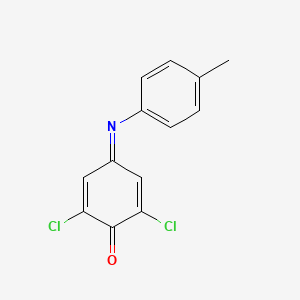
2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is C13H11NO . The structure of this compound is unique, which allows it to be used in various reactions and catalytic processes.Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is 210.445 . Further physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Reactions and Structural Analysis
2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone has been involved in various chemical reactions and structural analyses. For instance, its related compound 4,6-dichlorocyclohexa-2,4dienone reacted with chlorine in acetic acid, and the corresponding reactions for other similar compounds were described. X-Ray crystal structures for these compounds were reported, highlighting the compound's significance in understanding molecular structures and reactions (Gordon et al., 1992).
2. Antifungal Activity
Compounds similar to 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone have shown antifungal properties. For example, derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone were synthesized using an enzyme and tested against the phytopathogen Botrytis cinerea. The results suggested that these compounds caused damage to the fungal cell wall, indicating potential for antifungal applications (Castro et al., 2019).
3. Anodic Oxidation
The compound and its derivatives have been studied in the context of anodic oxidation. For instance, 2,6-Di-t-butyl-4-alkylphenols, similar in structure to the compound , undergo anodic hydroxylation, providing high yields of 4-hydroxy-cyclohexa-2,5-dienones. This process shows the compound's utility in chemical synthesis and understanding oxidation mechanisms (Ronlán & Parker, 1971).
4. Base-catalysed Reactions
In base-catalysed reactions, substituted cyclohexa-2,5-dienones, which are structurally related to 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone, have been shown to produce phenols and other compounds. These reactions contribute to the understanding of chemical transformations under basic conditions (Hartshorn et al., 1983).
5. Synthesis Applications
The compound's derivatives have been used in the synthesis of tropones and related compounds, demonstrating its role in organic synthesis and the formation of complex molecular structures (Barbier et al., 1987).
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(4-methylphenyl)iminocyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-4-9(5-3-8)16-10-6-11(14)13(17)12(15)7-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNLDWDICWFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

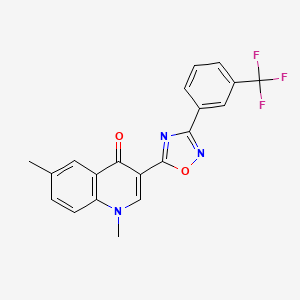
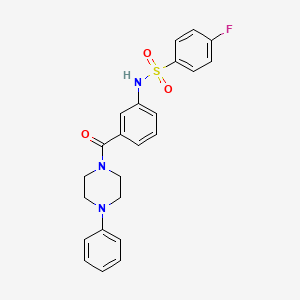

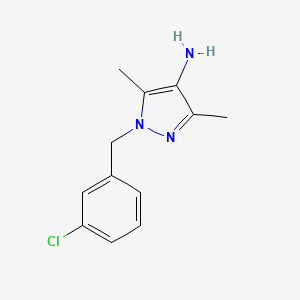
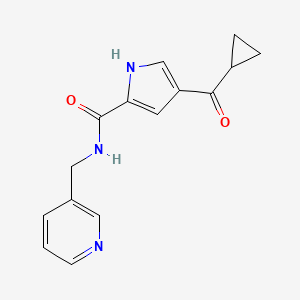
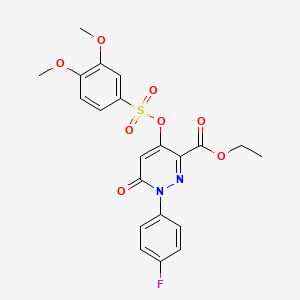
![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)
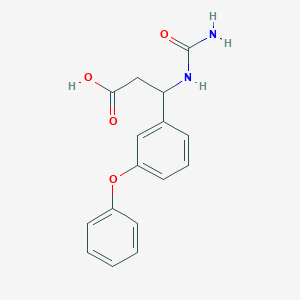
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)
![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)